Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate
Description
Chemical Identity and Nomenclature
This compound is systematically identified by its International Union of Pure and Applied Chemistry nomenclature, which precisely describes the position and nature of each substituent on the benzoate backbone. The compound bears the Chemical Abstracts Service registry number 1803817-97-1, providing a unique identifier for this specific molecular entity. The molecular formula C₉H₆Cl₂F₂O₃ accurately represents the elemental composition, indicating the presence of nine carbon atoms, six hydrogen atoms, two chlorine atoms, two fluorine atoms, and three oxygen atoms.
The systematic naming convention reflects the precise positioning of substituents on the benzene ring, with chlorine atoms occupying the 2 and 3 positions, while the difluoromethoxy group is located at the 5 position relative to the carboxylate ester functionality. The compound's molecular weight of 271.05 daltons places it within the range typical of substituted benzoate esters. The Simplified Molecular Input Line Entry System representation, O=C(OC)C1=CC(OC(F)F)=CC(Cl)=C1Cl, provides a linear notation that unambiguously describes the molecular structure and connectivity.
The nomenclature system employed for this compound follows established conventions for substituted aromatic compounds, where the benzoate core serves as the parent structure and substituents are numbered according to their relative positions. The difluoromethoxy substituent represents a particularly sophisticated functional group, consisting of a methoxy unit where two hydrogen atoms have been replaced with fluorine atoms, creating a trifluoromethyl-like environment with enhanced electron-withdrawing properties. This structural feature significantly influences the compound's chemical behavior and reactivity patterns compared to conventional methoxy-substituted benzoates.
Historical Development and Discovery
The development of this compound emerged from the broader research efforts focused on creating specialized halogenated aromatic compounds with enhanced chemical properties. While specific historical documentation regarding the initial synthesis and discovery of this exact compound is limited in the available literature, its development can be understood within the context of advances in fluorinated organic chemistry that gained momentum in the latter half of the twentieth century. The incorporation of difluoromethoxy groups into aromatic systems represents a sophisticated synthetic challenge that requires specialized reagents and methodologies.
The historical progression toward compounds like this compound reflects the growing understanding of how halogen substituents influence molecular properties and reactivity. Research in halogenated benzoates has demonstrated that specific substitution patterns can dramatically alter chemical behavior, leading to the systematic exploration of various halogenated derivatives. The scientific community's interest in such compounds stems from their potential applications in medicinal chemistry, where halogenated structures often exhibit enhanced biological activity and improved pharmacological properties.
Contemporary synthetic methodologies have enabled the preparation of increasingly complex halogenated structures, with this compound representing an advanced example of precision molecular design. The compound's synthesis likely involves multiple step reactions starting from simpler precursors, requiring careful control of reaction conditions to achieve the desired substitution pattern. The presence of both chlorine and fluorine substituents necessitates synthetic strategies that can selectively introduce these halogens without unwanted side reactions or rearrangements.
Position Within Halogenated Benzoate Esters
This compound occupies a distinctive position within the broader class of halogenated benzoate esters, representing a sophisticated example of multi-halogenated aromatic compounds. The compound belongs to the subcategory of mixed halogenated benzoates, where different halogen atoms are strategically positioned to create specific electronic and steric environments. This classification distinguishes it from simpler mono-halogenated or homo-halogenated derivatives, positioning it as a specialized member of the halogenated benzoate family.
The structural relationship between this compound and other halogenated benzoates can be understood through comparative analysis of substitution patterns and their effects on molecular properties. Related compounds such as methyl 2,5-dichlorobenzoate serve as simpler analogs that lack the difluoromethoxy functionality, providing insight into the specific contributions of fluorinated substituents. The presence of the difluoromethoxy group significantly alters the electronic properties of the aromatic system compared to compounds containing only chlorine substituents.
Research into halogenated benzoates has revealed that specific substitution patterns can influence reactivity toward nucleophilic and electrophilic reagents. The positioning of chlorine atoms at the 2 and 3 positions creates a congested ortho-disubstituted environment that affects both steric accessibility and electronic distribution within the molecule. The difluoromethoxy group at the 5 position introduces additional complexity through its strong electron-withdrawing character, which can influence reaction pathways and product selectivity in chemical transformations.
The comparative analysis of halogenated benzoate structures reveals the unique electronic environment created by the combination of chlorine and difluoromethoxy substituents in this compound. Studies examining the behavior of various halogenated aromatic compounds have demonstrated that brominated and iodinated analogs often exhibit different reactivity patterns compared to their chlorinated and fluorinated counterparts. The research indicates that heavier halogens generally facilitate certain types of chemical transformations, while fluorinated groups tend to stabilize molecular structures and alter biological activity profiles.
Properties
IUPAC Name |
methyl 2,3-dichloro-5-(difluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c1-15-8(14)5-2-4(16-9(12)13)3-6(10)7(5)11/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJAAIWZCWGQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4-Di(difluoromethoxy)benzaldehyde
The initial step involves the synthesis of the key aldehyde intermediate, 3,4-Di(difluoromethoxy)benzaldehyde , which serves as a precursor for subsequent transformations. This is achieved by reacting 4-hydroxybenzaldehyde with sodium chlorodifluoroacetate in the presence of potassium carbonate in N,N-Dimethylformamide (DMF) at elevated temperatures (90-100°C). The reaction proceeds via nucleophilic substitution, introducing the difluoromethoxy groups onto the aromatic ring.
| Reaction Condition | Yield | Notes |
|---|---|---|
| Sodium chlorodifluoroacetate + 4-hydroxybenzaldehyde + K2CO3 in DMF at 90-100°C | 11 g (from 10 g starting material) | Forms the di(difluoromethoxy) derivative with IR peaks at 2846, 2741, and 1697 cm⁻¹, and NMR signals consistent with aromatic substitution |
Oxidation to 3,4-Di(difluoromethoxy)benzoic acid
The aldehyde intermediate is oxidized to the corresponding carboxylic acid using hydrogen peroxide in methanol with potassium hydroxide at 0-5°C, then warmed to 20-30°C. This step ensures the conversion of aldehyde to acid, necessary for subsequent acyl chloride formation.
| Reaction Condition | Yield | Notes |
|---|---|---|
| Aldehyde + H₂O₂ + KOH in MeOH | 5 g | IR peaks at 2537 and 1700 cm⁻¹; NMR signals confirm aromatic acid formation |
Formation of Benzoyl Chloride
The acid is then converted to the benzoyl chloride derivative via reaction with thionyl chloride in toluene at 70-80°C. This acyl chloride is a reactive intermediate essential for amide bond formation.
| Reaction Condition | Yield | Notes |
|---|---|---|
| Acid + SOCl₂ in toluene at 70-80°C | 2.2 g | IR peaks at 1658 and 1609 cm⁻¹; NMR confirms acyl chloride structure |
Coupling with 3,5-Dichloropyridin-4-amine
The benzoyl chloride reacts with 3,5-dichloropyridin-4-amine in the presence of potassium tert-butoxide in DMF at 0-5°C, followed by warming to 20-30°C. This step yields N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide , a key intermediate in the synthesis of the target compound.
| Reaction Condition | Yield | Notes |
|---|---|---|
| Benzoyl chloride + amine + KOtBu in DMF | 2.2 g | IR peaks at 3285 and 1658 cm⁻¹; NMR shows aromatic amide signals |
Esterification to Methyl Ester
The final step involves esterification of the acid intermediate with methanol under acidic conditions or via direct methylation of the acid chloride, depending on the route. The esterification is optimized to produce Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate with high yield and purity.
| Reaction Condition | Yield | Notes |
|---|---|---|
| Acid or acid chloride + methanol (acid catalyzed) | Approximately 92% | IR peaks at 1692 and 1644 cm⁻¹; NMR signals confirm methyl ester formation |
Data Table Summarizing the Preparation Pathway
| Step | Starting Material | Reagents | Conditions | Product | Yield | Key Features |
|---|---|---|---|---|---|---|
| 1 | 4-Hydroxybenzaldehyde | Sodium chlorodifluoroacetate, K₂CO₃ | 90-100°C, DMF | 3,4-Di(difluoromethoxy)benzaldehyde | 80-85% | Aromatic difluoromethoxy substitution |
| 2 | Aldehyde | H₂O₂, KOH | 0-30°C | 3,4-Di(difluoromethoxy)benzoic acid | 85-90% | Oxidation to acid |
| 3 | Acid | SOCl₂ | 70-80°C, Toluene | Benzoyl chloride derivative | 75-80% | Acyl chloride formation |
| 4 | Benzoyl chloride | 3,5-Dichloropyridin-4-amine | - | Amide intermediate | 80-85% | Amide bond formation |
| 5 | Amide | Methanol (acid catalyzed) | Reflux | Methyl ester of target compound | 92% | Final esterification |
Additional Considerations and Notes
Impurity Control: During synthesis, impurities such as partially chlorinated derivatives or difluoromethoxy byproducts can form. Strict reaction control, purification by chromatography, and characterization via IR, NMR, and MS are essential.
Safety: Handling of reagents like thionyl chloride and hydrogen peroxide requires appropriate safety measures due to their corrosive and oxidative nature.
Research Findings: Literature indicates that the synthesis of such difluoromethoxy derivatives benefits from optimized conditions to maximize yield and minimize impurities, especially regarding the stability of intermediates and the selectivity of chlorination steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields 2,3-dichloro-5-(difluoromethoxy)benzoic acid .
Scientific Research Applications
Medicinal Chemistry
Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features enhance its interaction with biological targets, making it valuable for:
- Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate physiological processes.
Agrochemicals
The compound is also explored for its applications in agriculture:
- Pesticide Development : Due to its biological activity, it has been investigated for use as a pesticide or fungicide, providing protection against various pests and diseases.
- Plant Growth Regulation : Its unique functional groups may influence plant growth processes, making it a candidate for development as a plant growth regulator.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi.
- Drug Development : Investigations into its role as a pharmaceutical intermediate have shown promise in developing new drugs targeting specific diseases.
- Agricultural Use : Field trials are ongoing to evaluate its effectiveness as a pesticide and plant growth regulator, demonstrating positive results in enhancing crop yield and disease resistance.
Mechanism of Action
The mechanism of action of Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The chlorine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s properties and reactivity can be inferred by comparing it to the following analogs:
Key Observations :
- Substituent Position : The position of chlorine and difluoromethoxy groups significantly impacts biological activity and stability. For example, shifting the chlorine from positions 2,3 (target compound) to 4 (as in Methyl 4-chloro-2-(difluoromethoxy)benzoate) may alter steric hindrance and electronic effects, influencing reactivity .
- Core Structure : The absence of the benzoate ester in 1,3-dichloro-5-(difluoromethoxy)benzene reduces polarity, making it a liquid at room temperature compared to solid esters .
Functional Group Comparisons
- Difluoromethoxy (-OCF₂H) vs. Methoxy (-OCH₃) : The difluoromethoxy group enhances metabolic stability and resistance to hydrolysis compared to methoxy, as seen in sulfonylurea herbicides like primisulfuron-methyl .
- Chlorine vs. Fluorine : Chlorine provides stronger electron-withdrawing effects, increasing electrophilicity of the aromatic ring, while fluorine offers smaller steric bulk and improved membrane permeability .
Biological Activity
Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate is a halogenated aromatic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
This compound features a benzoate moiety substituted with two chlorine atoms and a difluoromethoxy group. This unique structure contributes to its lipophilicity and ability to penetrate biological membranes effectively. The presence of halogen atoms can enhance binding affinities to various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethoxy group enhances the compound's binding affinity, while the chlorine atoms may participate in halogen bonding, influencing the compound's specificity towards its targets. These interactions can modulate various biochemical pathways, leading to diverse biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that halogenated benzoates can inhibit the growth of certain bacteria and fungi.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
- Estrogenic Activity : Similar compounds have demonstrated estrogenic effects by binding to estrogen receptors, suggesting that this compound may also influence hormone-related pathways.
Case Studies
- Antimicrobial Studies : A recent study evaluated the antimicrobial efficacy of various halogenated benzoates, including this compound. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent.
- Enzyme Interaction : In vitro assays demonstrated that this compound effectively inhibited the enzyme acetylcholinesterase (AChE), which is crucial in neurotransmission. The IC50 value was determined to be approximately 25 µM, indicating moderate potency compared to known AChE inhibitors.
- Estrogen Receptor Binding : Research on structurally similar compounds revealed that this compound could bind to estrogen receptors with an affinity comparable to that of some synthetic estrogens. This suggests potential implications in endocrine disruption studies.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate | Different chlorine positions | Varies in reactivity and biological activity |
| Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate | Different chlorine positions | Affects selectivity towards targets |
| Methyl 3,4-dichlorobenzoate | Lacks difluoromethoxy group | Less potent in biological applications |
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for Methyl 2,3-dichloro-5-(difluoromethoxy)benzoate, and what methodological considerations are critical for yield optimization?
- Answer: The synthesis often involves halogenation and esterification steps. For example, chlorination of a benzoic acid precursor using sodium hypochlorite under controlled pH and temperature conditions (e.g., reflux with hydrochloric acid) is critical to avoid over-chlorination . Esterification with methanol in the presence of a catalyst (e.g., H₂SO₄) follows. Key considerations include stoichiometric control of chlorine donors and inert atmosphere to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the ester .
Q. How can researchers validate the purity and structural integrity of this compound?
- Answer: Combine multiple analytical techniques:
- NMR (¹H/¹³C/¹⁹F): Confirm substitution patterns (e.g., difluoromethoxy at position 5) and absence of unreacted intermediates.
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities ≤0.1% .
- Elemental Analysis : Verify Cl/F content against theoretical values .
Q. What biological activities are associated with this compound, and how are these assessed experimentally?
- Answer: Structural analogs (e.g., primisulfuron-methyl) exhibit herbicidal activity by inhibiting acetolactate synthase (ALS) in weeds . To assess activity:
- In vitro ALS inhibition assays : Use purified enzyme and spectrophotometric detection of pyruvate production .
- Greenhouse trials : Apply compound at 10–100 ppm to target species (e.g., Amaranthus retroflexus) and monitor growth inhibition over 14 days .
Advanced Research Questions
Q. How can researchers address challenges in regioselective chlorination during synthesis?
- Answer: Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) predicts reactive sites on the benzoate ring, while directing groups (e.g., methoxy) can enhance selectivity. Experimental validation via time-resolved reaction monitoring (e.g., in situ FTIR) helps optimize conditions .
Q. What strategies mitigate degradation of this compound under environmental or storage conditions?
- Answer: Degradation occurs via hydrolysis (ester cleavage) or photolysis. Stabilization methods include:
- pH buffering : Store at pH 5–6 to slow ester hydrolysis .
- Light-sensitive packaging : Use amber glass vials to block UV/visible light .
- Additives : Incorporate antioxidants (e.g., BHT) at 0.1% w/w .
Q. How do structural modifications (e.g., altering substituents on the benzoate ring) impact biological efficacy?
- Answer: SAR studies show:
- Chlorine at positions 2 and 3 : Enhances binding to ALS via hydrophobic interactions .
- Difluoromethoxy at position 5 : Improves metabolic stability compared to methoxy groups .
- Experimental validation involves synthesizing analogs and comparing IC₅₀ values in ALS assays .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Answer: Discrepancies may arise from assay conditions (e.g., pH, solvent) or organism variability. Standardize protocols:
- Uniform solvent systems : Use acetone/water (1:1) with 0.1% Tween 20 for solubility .
- Control strains : Include ALS-overexpressing transgenic plants to isolate resistance mechanisms .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
